molecular formula C17H15N3O B039232 (5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one CAS No. 111811-34-8

(5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one

Cat. No. B039232
M. Wt: 277.32 g/mol
InChI Key: ACXSDJPEKINDBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one, also known as DMABNQ, is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications. DMABNQ is a quinoline derivative that has a dimethylamino group attached to the phenyl ring, making it a highly polar molecule.

Mechanism Of Action

The mechanism of action of (5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one is not fully understood, but it is believed to involve the inhibition of DNA topoisomerases, which are enzymes that play a critical role in DNA replication and transcription. (5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one has also been shown to induce oxidative stress in cancer cells, leading to apoptosis.

Biochemical And Physiological Effects

(5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that (5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one can induce apoptosis in cancer cells, while having little to no effect on normal cells. (5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one has also been shown to inhibit the growth of bacteria and fungi, making it a potential antimicrobial agent. Additionally, (5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one has been shown to have antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

One advantage of using (5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one in lab experiments is its high solubility in polar solvents, making it easy to work with. Additionally, (5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one is relatively stable under normal laboratory conditions, allowing for long-term storage. However, one limitation of using (5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one is its relatively low toxicity, which may limit its usefulness in certain applications.

Future Directions

There are several potential future directions for research on (5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one. One area of interest is the development of (5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one-based materials for use in organic electronics, such as OLEDs and solar cells. Another potential direction is the investigation of (5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one as a potential therapeutic agent for various diseases, including cancer and microbial infections. Additionally, the development of new synthesis methods for (5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one may lead to improved yields and lower costs, making it more accessible for research and commercial applications.
Conclusion:
In conclusion, (5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one is a unique and versatile compound that has shown promise in various scientific fields. Its high solubility, stability, and low toxicity make it an attractive candidate for use in lab experiments and potential applications. Further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields.

Synthesis Methods

The synthesis of (5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one involves the reaction of 4-dimethylaminobenzaldehyde with 8-hydroxyquinoline in the presence of acetic acid and glacial acetic acid. The reaction proceeds through a Schiff base intermediate, which is reduced by sodium borohydride to form the final product. The yield of (5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one can reach up to 80%, making it a relatively efficient synthesis method.

Scientific Research Applications

(5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one has been extensively studied for its potential applications in various scientific fields. In the field of organic electronics, (5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one has been used as a hole-transporting material in organic light-emitting diodes (OLEDs). (5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one has also been investigated for its potential use as a fluorescent probe for detecting metal ions in aqueous solutions. Additionally, (5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one has shown promise as an anticancer agent due to its ability to induce apoptosis in cancer cells.

properties

CAS RN

111811-34-8

Product Name

(5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one

Molecular Formula

C17H15N3O

Molecular Weight

277.32 g/mol

IUPAC Name

5-[4-(dimethylamino)phenyl]iminoquinolin-8-one

InChI

InChI=1S/C17H15N3O/c1-20(2)13-7-5-12(6-8-13)19-15-9-10-16(21)17-14(15)4-3-11-18-17/h3-11H,1-2H3

InChI Key

ACXSDJPEKINDBW-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)N=C2C=CC(=O)C3=C2C=CC=N3

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=C2C=CC(=O)C3=C2C=CC=N3

Pictograms

Irritant

synonyms

5-((4-(DIMETHYLAMINO)PHENYL)IMINO)-8(5H&

Origin of Product

United States

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